5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFAOOUMDSKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Precursors
The formation of 1,3,4-thiadiazole rings typically begins with hydrazide intermediates. For example, 4-chlorobenzoic acid serves as a common starting material, as demonstrated in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The process involves:
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Esterification : Conversion of 4-chlorobenzoic acid to methyl 4-chlorobenzoate using methanol and sulfuric acid (yield: 80%).
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Hydrazination : Treatment with hydrazine hydrate to yield 4-chlorobenzohydrazide (yield: 90%).
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Cyclization : Reaction with carbon disulfide (CS₂) under basic conditions, followed by acid treatment to form the thiadiazole-thiol intermediate.
Synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
Route 1: Thiol Alkylation Post-Cyclization
This two-step strategy involves synthesizing a thiol-functionalized thiadiazole followed by alkylation:
Step 1: Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine
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Starting Material : Thiocarbohydrazide or a substituted hydrazide.
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Cyclization : Reacting the hydrazide with CS₂ in ethanol under basic conditions (e.g., KOH) forms the thiadiazole-thiol core. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was synthesized in 81% yield using H₂SO₄-mediated cyclization.
Step 2: Alkylation with (4-Chlorobenzyl)methyl Bromide
Table 1: Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | Acetonitrile |
| Temperature (°C) | 80 | 60 | 70 |
| Yield (%) | 65 | 42 | 58 |
Route 2: Direct Cyclization with Pre-Functionalized Intermediates
Incorporating the sulfanylmethyl group during ring formation avoids post-cyclization modifications:
Synthesis of 4-Chlorobenzylsulfanylmethyl-thiocarbazate
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Thiocarbazate Formation : Reacting 4-chlorobenzylsulfanylmethyl chloride with thiocarbohydrazide in ethanol.
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Cyclization : Acidic treatment (e.g., HCl) induces ring closure to yield the target compound.
Key Advantages :
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Reduced purification steps.
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Higher regioselectivity due to pre-installed substituents.
Mechanistic Insights and Reaction Optimization
Cyclization Kinetics
The rate of thiadiazole formation is highly dependent on acid strength and temperature. In the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, concentrated H₂SO₄ at 0°C provided optimal cyclization rates while minimizing side reactions.
Alkylation Efficiency
The nucleophilicity of the thiolate anion dictates alkylation success. Polar solvents like DMF enhance ion dissociation, improving yields compared to THF (Table 1).
Analytical Characterization
Spectroscopic Data
Table 2: Comparative Spectral Data for Thiadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiadiazole-thiol | 7.78 (d, ArH) | 2550 (S-H) |
| Target Compound | 4.01 (s, SCH₂) | Absence of S-H |
Challenges and Alternative Approaches
Competing Side Reactions
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Disulfide Formation : Mitigated by degassing solvents and using radical inhibitors.
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Amine Oxidation : The 2-amine group may require protection (e.g., acetylation) during alkylation.
Alternative Pathways
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Mitsunobu Reaction : Coupling the thiol with an alcohol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Thiol-Ene Click Chemistry : UV-initiated radical addition for regioselective sulfanylmethyl attachment.
Mechanism of Action
The mechanism of action of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the 4-chlorobenzyl group could enhance its binding affinity to hydrophobic pockets in proteins, while the thiadiazole ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Chlorobenzyl vs. Fluorobenzyl Derivatives
- 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (): Replacing chlorine with fluorine reduces steric bulk and increases electronegativity.
- 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine ():
Lacks the sulfanyl methyl linker, simplifying the structure but reducing conformational flexibility. Reported as a unique chemical for early-stage drug discovery .
Methoxy and Nitro Substituents
- The methoxy group improves solubility but may reduce membrane penetration .
Indole and Aromatic Hybrids
- Such derivatives exhibit enhanced antifungal activity (e.g., 81–92% yields, MIC values < 1 µg/mL) .
Core Heterocycle Variations
1,3,4-Thiadiazole vs. 1,2,4-Triazole Hybrids
- 4-({5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine ():
The triazole ring introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. This hybrid demonstrated migraine-relieving properties in preclinical models . - 5-{[4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (): Combines triazole and thiadiazole moieties, showing moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
Quinazoline-Thiadiazole Hybrids
- 5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine (): The quinazoline moiety confers hypoglycemic activity and glycogen synthase kinase (GSK-3) inhibition (IC₅₀: 0.8 µM), highlighting the impact of fused aromatic systems .
Biological Activity
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring system with a chlorobenzyl sulfanyl group, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 273.78 g/mol. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it binds to the active sites of carbonic anhydrase and other critical enzymes, disrupting their function and leading to downstream effects on cellular processes.
- Reactive Oxygen Species (ROS) Modulation : It can inhibit the production of ROS and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its potential anti-inflammatory effects.
- Cell Cycle Regulation : Research indicates that the compound can induce cell cycle arrest in cancer cells, specifically promoting apoptosis through modulation of pathways like NF-κB and JAK/STAT3 .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Properties : It has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Activity : Various derivatives of thiadiazole have shown promise in cancer treatment. For example, related compounds have exhibited IC50 values as low as 2.44 µM against cancer cell lines like LoVo and MCF-7 . The presence of the chlorobenzyl group is believed to enhance its anticancer efficacy by improving binding affinity to cancer-specific targets.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells after 48 hours of treatment. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Assessment : A study focused on various thiadiazole derivatives showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. It was particularly noted for its activity against resistant strains .
- Inflammatory Response Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models, supporting its potential application in inflammatory conditions.
Comparative Analysis
A comparison with other thiadiazole derivatives reveals the unique position of this compound regarding its biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thiadiazole Derivative A | Contains a thiol group | Antimicrobial |
| Thiadiazole Derivative B | Methyl substitution | Anticancer |
| This compound | Chlorobenzyl sulfanyl group | Antimicrobial, Anticancer |
Scientific Research Applications
Biological Activities
Research indicates that 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine exhibits various biological activities:
Antimicrobial Activity
Several studies have demonstrated the compound's efficacy against a range of microbial pathogens. For instance, it has shown significant activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it reduces cell viability in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The cytotoxic effects were notable at concentrations above 10 µM .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiadiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values indicating effectiveness superior to traditional antibiotics .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as an anticancer agent .
Q & A
Q. What are the key challenges in SAR studies for antimicrobial activity?
- Methodological Answer : Balancing lipophilicity (ClogP 2.5–3.5) and hydrogen-bond donors (≤2) is critical. Synthesize analogs with varied substituents on the 4-chlorobenzyl group and test against Gram-positive (S. aureus) and fungal (C. albicans) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
